

# Hygromycin B producing strain *Streptomyces hygrosopicus*

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## Compound Focus: Hygromycin B

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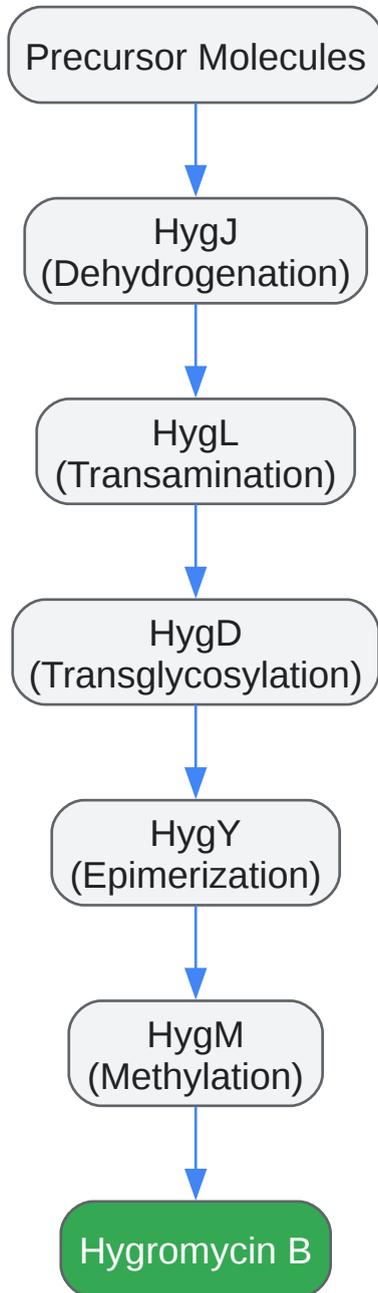
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## HYG-B Biosynthesis and Gene Cluster

**Hygromycin B** (HYG-B) is a broad-spectrum, aminoglycoside antibiotic produced by *Streptomyces hygrosopicus* subsp. *hygrosopicus* [1] [2]. Its complex biosynthesis involves a dedicated gene cluster, with recent studies clarifying the roles of key enzymes.

## Hygromycin B Biosynthetic Pathway



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*This diagram outlines the key enzymatic steps in the HYG-B biosynthetic pathway. Note that some steps may occur in parallel or involve additional intermediates [3].*

Key genes and their functions identified through advanced genetic techniques like CRISPR-Cas9-associated base editing include [3]:

- **HygJ, HygL, and HygD:** Responsible for the successive modification of an NDP-heptose precursor, involving dehydrogenation, transamination, and transglycosylation.
- **HygY:** An unusual radical SAM-dependent epimerase that acts on hydroxyl carbons.
- **HygM:** A versatile methyltransferase that operates in multiple parallel metabolic networks.

## Optimized Production of Hygromycin B

Maximizing HYG-B yield requires careful optimization of fermentation conditions. Recent studies have moved beyond traditional **One-Factor-at-a-Time (OFAT)** approaches to more efficient statistical models like **Response Surface Methodology (RSM)** and **D-Optimal Design (DOD)** [1] [2].

The table below summarizes the key findings from a 2025 optimization study using *S. hygroscopicus* NRRL ISP-5578 [1] [2].

Factor	Unoptimized Condition (Baseline)	OFAT Optimized	D-Optimal Design (DOD) Optimized
Culture Medium	CM1	CM6	CM6 (carried forward)
Incubation Time	6 days	7 days	Not a variable in DOD model
Initial pH	Not specified	Not specified	6.4
Temperature	Not specified	Not specified	28 °C
Agitation	Not specified	Not specified	295 rpm
Final HYG-B Titer	26.9 µg/mL	190 µg/mL (7x increase)	371.5 µg/mL (13x increase)

This study demonstrates that statistical optimization can lead to a substantial increase in antibiotic yield. The authors note that these lab-scale conditions should be scaled up in a bioreactor for industrial production [1].

An earlier study reported different optimal conditions (pH 8.0, 35°C, 10-day incubation) [4], highlighting that optimal parameters can vary depending on the specific strain and fermentation setup.

## Key Experimental Protocols

Here are detailed methodologies for core experiments related to HYG-B research, based on the analyzed search results.

### Fermentation and Optimization Protocol

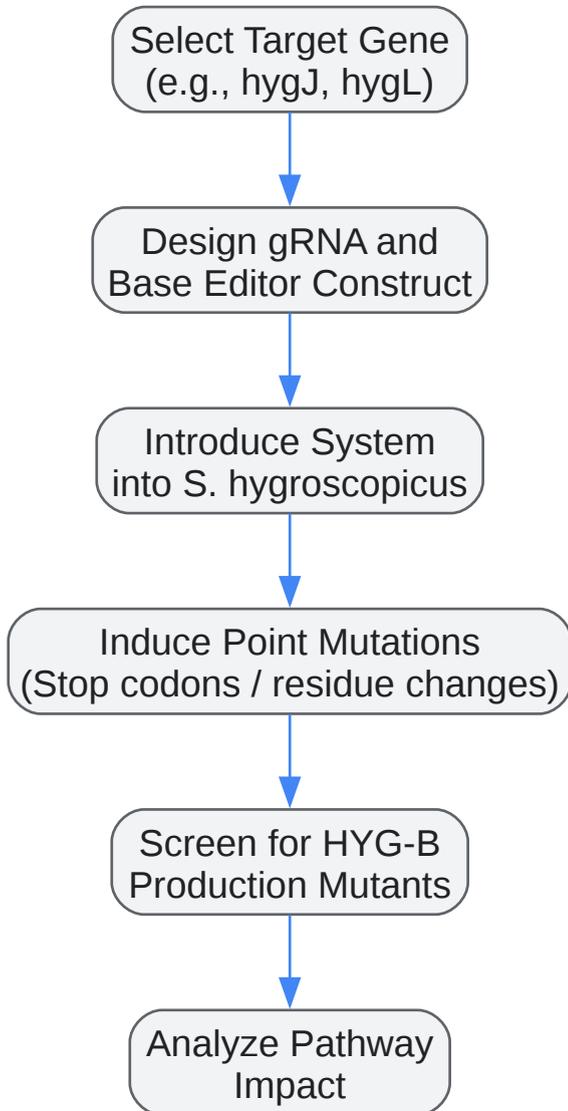
This protocol is adapted from the 2025 study that used a D-optimal design [1] [2].

- **Strain and Inoculum:** Use *Streptomyces hygroscopicus* NRRL ISP-5578. Prepare a spore suspension or a vegetative inoculum from a fresh culture.
- **Basal Culture Medium (CM6):** While the exact composition is proprietary, similar complex media for *Streptomyces* often contain carbon sources (like glycerol), nitrogen sources (like soy flour or peptone), and salts [1].
- **Fermentation Setup:**
  - Inoculate the medium in 250 mL Erlenmeyer flasks.
  - Adjust the **initial pH to 6.4**.
  - Incubate on a rotary shaker at **295 rpm** and **28°C**.
  - The typical fermentation run is **7 days**.
- **Analytical Method - HYG-B Quantification:**
  - **Harvest:** Separate the broth by centrifugation (e.g., 10,000 × g for 10 min).
  - **Extraction:** Extract HYG-B from the aqueous supernatant. The 2017 study used ethyl acetate, finding that the antimicrobial activity remained in the aqueous phase [4].
  - **Analysis:** Quantify HYG-B using appropriate methods. The 2025 study likely used HPLC, while the 2017 study used a bioassay (agar well diffusion) against test organisms like *Staphylococcus aureus* and *Escherichia coli*, and confirmed the antibiotic with TLC (R<sub>f</sub> value of 0.357) [4].

### Genetic Manipulation via Base Editing

A 2020 study successfully used a CRISPR-Cas9 base editing system to interrogate the HYG-B biosynthetic gene cluster, overcoming difficulties with traditional genetic manipulation in *Streptomyces* [3].

## CRISPR Workflow for Pathway Analysis



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*Workflow for using CRISPR-Cas9 base editing to study gene function in the HYG-B pathway [3].*

- **Tool:** A system combining **CRISPR-Cas9-associated base editing** and **site-specific recombination**.
- **Procedure:**
  - **Target Selection:** Select candidate genes (e.g., *hygJ*, *hygL*, *hygD*, *hygY*, *hygM*) within the HYG-B gene cluster.
  - **Editing:** Use the base editor to introduce specific point mutations, such as generating premature stop codons or altering conserved amino acid residues in the encoded proteins.
  - **Phenotypic Analysis:** Ferment the resulting mutant strains and analyze the HYG-B titer and the accumulation of biosynthetic intermediates.

- **Pathway Elucidation:** Compare the metabolic profiles of mutants to propose and confirm the biosynthetic pathway.

## Applications and Mechanisms

- **Mechanism of Action:** HYG-B inhibits protein synthesis in bacteria, fungi, and other eukaryotes. It acts by binding to the ribosome, strengthening tRNA binding in the ribosomal A-site and preventing the translocation of mRNA and tRNA [5].
- **Research Application:** HYG-B is widely used in molecular biology as a selection agent for prokaryotic and eukaryotic cells that have been engineered to express the **hygromycin phosphotransferase (hph)** gene. This gene confers resistance by phosphorylating and thereby inactivating the antibiotic [5] [6].

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